molecular formula C20H15N3O2 B2786517 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 749218-99-3

3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2786517
CAS No.: 749218-99-3
M. Wt: 329.359
InChI Key: RNBNZWAFCTWSHQ-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolopyridine Chemistry

The exploration of pyrazolo[3,4-b]pyridines began in the mid-20th century, driven by interest in fused heterocyclic systems with potential pharmacological activity. Early synthetic routes focused on cyclocondensation reactions between pyrazole derivatives and α,β-unsaturated ketones or 1,3-dicarbonyl compounds. A pivotal advancement came with the development of hydrazine-mediated annulation strategies, which enabled efficient construction of the bicyclic framework. For example, reacting 3-cyanopyridines with hydrazine hydrate under reflux conditions yielded the first stable pyrazolo[3,4-b]pyridine derivatives, establishing a foundational synthetic protocol.

Substituent engineering evolved through systematic studies of position-specific functionalization. As shown in Table 1, early derivatives predominantly featured hydrogen or methyl groups at position 3 (R³), reflecting the limited availability of advanced starting materials. The introduction of phenyl groups at positions 1 and 6 emerged later, leveraging Ullmann coupling and Suzuki-Miyaura reactions to enhance aromatic stacking capabilities. The carboxylic acid functionalization at position 4 represents a recent innovation, addressing solubility challenges while providing a handle for further derivatization.

Table 1 : Historical trends in pyrazolo[3,4-b]pyridine substituent patterns

Position 1950–2000 Dominant Groups Post-2000 Innovations
Hydrogen Phenyl, heteroaryl
Methyl, hydrogen Carboxylic acid, amide
R⁴ Hydrogen Carbonyl, nitro
R⁶ Hydrogen Phenyl, biphenyl

Significance in Heterocyclic and Medicinal Chemistry

Pyrazolo[3,4-b]pyridines exhibit unique electronic properties due to their fused aromatic system. The pyrazole moiety contributes π-electron density, while the pyridine ring introduces basicity, creating a polarized system capable of both hydrogen bonding and hydrophobic interactions. This dual character enables broad target engagement, as evidenced by their activity against kinases, cycloxygenases, and soluble guanylate cyclases.

The 3-methyl-1,6-diphenyl substitution pattern confers three critical advantages:

  • Steric stabilization : Methyl at R³ prevents undesirable tautomerization, locking the molecule in the 1H-configuration.
  • Pharmacophore alignment : The 1,6-diphenyl arrangement creates a planar biaryl system that complements flat binding pockets in enzymes like COX-2 and AMPK.
  • Solubility modulation : Introduction of the 4-carboxylic acid group counterbalances the hydrophobicity of phenyl rings, improving aqueous solubility by 12–15-fold compared to non-polar analogs.

Structure-activity relationship (SAR) studies reveal that electronic effects at position 4 profoundly influence bioactivity. Carboxylic acid substitution reduces logP values by 1.5–2 units while enabling salt formation, a property exploited in recent pulmonary arterial hypertension (PAH) therapeutics.

Emergence of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid in Research

This compound represents a strategic fusion of stability-enhancing and pharmacophoric elements. The synthetic pathway typically involves:

  • Palladium-catalyzed coupling to install phenyl groups at positions 1 and 6.
  • Regioselective formylation at position 4 using Vilsmeier-Haack conditions.
  • Oxidation of the aldehyde to carboxylic acid via Jones reagent.

Key structural features were validated through X-ray crystallography (Figure 1), showing a dihedral angle of 8.7° between the pyrazole and pyridine rings, indicating near-planarity. The carboxylic acid group adopts a trans configuration relative to the methyl substituent, creating a hydrogen-bonding face with measured pKa = 3.1 ± 0.2.

Figure 1 : Crystallographic analysis of this compound (Hydrogen bonds shown as dashed lines).

Emerging applications include:

  • Kinase inhibition : The carboxylic acid engages ATP-binding pockets in AMPK (Kd = 38 nM).
  • Anti-inflammatory activity : COX-2 inhibition via π-stacking with Tyr355 and hydrogen bonding to Arg120.
  • Metal chelation : The COOH group binds Zn²⁺ in metalloproteinase active sites (logK = 4.2).

Current Research Landscape and Challenges

Recent studies (2022–2025) highlight two primary research thrusts:

  • Dual-pathway therapeutics : Hybrid molecules combining pyrazolopyridine cores with nitric oxide donors show synergistic effects in PAH models, reducing right ventricular systolic pressure by 40% in murine trials.
  • Covalent inhibition : Michael acceptor derivatives targeting cysteine residues in Bruton’s tyrosine kinase exhibit IC₅₀ values < 50 nM.

Critical challenges persist:

  • Synthetic complexity : Installing three distinct substituents (methyl, diphenyl, carboxylic acid) requires 6–8 step sequences with overall yields <15%.
  • Tautomeric competition : The 4-carboxylic acid group promotes enol-keto tautomerism, complicating NMR characterization.
  • Regioselectivity : Competing cyclization pathways during annulation produce isomeric byproducts requiring chromatography.

Research Objectives and Scope

Five prioritized research directions dominate the field:

  • Flow chemistry approaches : To improve synthesis efficiency using continuous hydrogenation reactors.
  • Prodrug development : Esterification of the carboxylic acid to enhance blood-brain barrier penetration.
  • Polypharmacology optimization : Balancing AMPK inhibition (IC₅₀ = 110 nM) with sGC activation (EC₅₀ = 2.3 μM).
  • Computational modeling : Machine learning-assisted prediction of substituent effects on bioavailability.
  • Green chemistry : Transitioning from Pd catalysts to biocatalytic methods for phenyl group installation.

Properties

IUPAC Name

3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-18-16(20(24)25)12-17(14-8-4-2-5-9-14)21-19(18)23(22-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBNZWAFCTWSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolo[3,4-b]pyridine core . Further modifications, such as reductive desulfurization and hydrolysis of ester groups, can be performed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Multicomponent Reactions for Polycyclic Systems

This compound participates in Ugi four-component reactions to form structurally complex amides. When reacted with substituted anilines, aldehydes, and tert-butylisocyanide in DMF/CH<sub>3</sub>OH (1:2) at 70°C for 48–72 hours, it yields N-(2-(tert-butylamino)-2-oxo-1-arylethyl)-N,6-diaryl derivatives (Fig. 1A). These reactions achieve 61–89% yields depending on the catalyst and substitution pattern .

Table 1: Reaction Conditions for Ugi-Type Syntheses

ReactantsCatalystTemperatureTimeYield (%)
Aniline + 4-FluorobenzaldehydeTFA (0.3 eq)70°C48 h89
4-Methoxyaniline + BenzaldehydePTSA (0.5 eq)70°C72 h82

Esterification and Hydrazide Formation

The carboxylic acid undergoes esterification with ethanol under acidic conditions, producing ethyl esters for further derivatization. Subsequent treatment with hydrazine hydrate yields carbohydrazide derivatives, which serve as precursors for acylhydrazones and heterocyclic scaffolds .

Key Steps:

  • Esterification:

    • Reagents: H<sub>2</sub>SO<sub>4</sub>, absolute methanol

    • Conditions: Reflux, 3 hours

    • Yield: 70% (pale yellow flakes, m.p. 98–100°C)

  • Hydrazide Synthesis:

    • Reagents: Excess hydrazine hydrate

    • Conditions: Reflux, 2 hours

    • Yield: 75% (shiny yellow needles, m.p. 240–242°C)

Condensation with Oxo-Ketene Dithioacetals (OKDTA)

Under Brønsted acid catalysis (e.g., trifluoroacetic acid), the compound reacts with OKDTA to form persubstituted pyrazolo[3,4-b]pyridines. The reaction proceeds via conjugate addition at the C4 position, followed by cyclization and dehydration (Fig. 1B) .

Optimized Conditions:

  • Catalyst: TFA (0.3 eq)

  • Solvent: DMF/CH<sub>3</sub>OH (1:2)

  • Temperature: 70°C

  • Time: 6 hours

  • Yield: Up to 89%

Reductive Desulfurization

Thioether-containing derivatives (e.g., 4-(methylthio) analogues) undergo desulfurization using Raney nickel under hydrogen atmosphere. This method efficiently removes sulfur groups while preserving the pyrazolopyridine core .

Example:

  • Substrate: Ethyl 4-(methylthio)-1,6-diphenyl derivative

  • Conditions: H<sub>2</sub> (1 atm), EtOH/EtOAc (4:1), 50°C, 24 hours

  • Yield: 88%

Spirocyclization Reactions

Microwave-assisted three-component reactions with isatin and phenylpyruvic acid in aqueous SDS produce spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives. This method achieves 76% yield under green chemistry conditions .

Mechanistic Insight:

  • Nucleophilic attack by the pyrazole’s amino group on the ketone carbonyl.

  • Cyclodehydration to form the spiro framework .

Reaction Mechanisms and Stereochemical Outcomes

The pyrazolo[3,4-b]pyridine core directs reactivity through two primary pathways:

  • Electrophilic Aromatic Substitution: Methyl and phenyl groups activate the C5 and C7 positions for halogenation or nitration.

  • Nucleophilic Acyl Substitution: The carboxylic acid undergoes esterification, amidation, or reduction to alcohol derivatives .

This compound’s versatility in multicomponent reactions, esterification, and cyclization highlights its value in medicinal chemistry and materials science. Continued exploration of its reactivity could yield novel heterocycles with enhanced bioactivity or optoelectronic properties.

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits several promising biological activities:

Anticancer Activity

This compound has shown potential as an anticancer agent through:

  • Inhibition of Tyrosine Kinases : It acts as a scaffold for designing inhibitors targeting tyrosine kinases involved in cancer cell proliferation and survival.
  • Mechanistic Studies : Studies indicate that it induces apoptosis in various cancer cell lines by activating intrinsic pathways.

Anti-inflammatory Effects

Recent investigations have highlighted its anti-inflammatory properties:

  • COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
  • In Vivo Studies : Animal models have demonstrated reduced paw edema and inflammation markers upon treatment with this compound.

Case Studies

Several case studies provide insights into the practical applications of this compound:

StudyObjectiveFindings
Lee et al. (2020)Synthesis and evaluation of derivativesIdentified derivatives with enhanced anticancer activity compared to the parent compound .
Tageldin et al. (2021)Structure–activity relationship analysisDemonstrated that modifications at specific positions significantly impact biological efficacy .
MDPI Review (2022)Comprehensive review of pyrazolo[3,4-b]pyridinesSummarized over 300,000 derivatives with various biological activities including anticancer and anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Substituent Variations and Pharmacological Effects

Compound Name Substituents Key Biological Activity EC50/IC50 (if reported) Reference
Target Compound 3-Methyl, 1,6-diphenyl, 4-carboxylic acid PPAR activation, antiplatelet aggregation Lower EC50 than fenofibrate
4a (Chlorophenyl derivative) 4-(4-chlorophenyl), 3-methyl, 1,6-diphenyl Fused pyridine synthesis (catalytic efficiency) Yield: >90% with [Et3NH][HSO4]
3-Cyclopropyl-1-(4-fluorophenyl)-6-phenyl derivative 3-Cyclopropyl, 1-(4-fluorophenyl), 6-phenyl Structural analog (purity 95%) N/A (synthetic focus)
N′-Acetyl carbohydrazide derivative 4-carbohydrazide with N′-acetyl group Intermediate for hydrazone/oxadiazole synthesis Antiplatelet activity via COX1/2 docking
  • PPAR Activation: The target compound exhibits superior potency (lower EC50) compared to fenofibrate, a benchmark PPAR ligand, and reduces plasma triglycerides in vivo with comparable efficacy .
  • Antiplatelet Activity : Derivatives such as 2-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-5-aryl-1,3,4-oxadiazoles (e.g., 4a–4h ) demonstrate enhanced antiplatelet effects via COX1/2 inhibition, suggesting that aryl oxadiazole substituents augment activity .

Functional Group Impact

Table 2: Functional Group Influence on Properties

Functional Group Compound Example Key Property Reference
Carboxylic acid Target Compound Enhanced solubility, PPAR binding affinity
Carbonitrile 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Precursor for hydrolysis to carboxylic acid
Carbohydrazide N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Improved stability for hydrazone/oxadiazole synthesis
  • The carboxylic acid group is critical for PPAR activation, likely due to hydrogen bonding with receptor residues. Its removal or modification (e.g., to carbonitrile or carbohydrazide) shifts activity toward other pathways, such as antiplatelet aggregation .

Pharmacological Mechanisms

  • PPAR Activation: The target compound’s carboxylic acid group facilitates interactions with PPAR’s ligand-binding domain, mimicking endogenous fatty acids but with higher specificity .
  • COX Inhibition : Antiplatelet derivatives (e.g., oxadiazoles) exhibit competitive binding to COX1/2, as shown via molecular docking studies, with bulky aryl groups enhancing steric complementarity .

Biological Activity

3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H15N3O2\text{C}_{19}\text{H}_{15}\text{N}_3\text{O}_2

This compound features a pyrazolo[3,4-b]pyridine core substituted at the 3-position with a methyl group and at the 1 and 6 positions with phenyl groups. The carboxylic acid functional group at the 4-position enhances its solubility and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it was found to induce apoptosis in A172 and U87MG glioma cells with IC50 values in the low micromolar range (0.75–4.15 μM) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
A1722.5Apoptosis induction
U87MG3.0Inhibition of tubulin polymerization
A3752.8Disruption of protein kinase signaling

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported at approximately 31.4 μM and 23.8 μM, respectively .

Table 2: Inhibition of COX Enzymes by this compound

EnzymeIC50 (μM)
COX-131.4
COX-223.8

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of TBK1 (TANK-binding kinase 1), which is involved in immune response regulation and cancer progression .
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity:

  • Substituents at the 1 and 6 positions : Phenyl groups enhance potency against cancer cell lines.
  • Carboxylic acid at the 4-position : This functional group is essential for solubility and interaction with target proteins.

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, compound 15y , structurally related to our compound of interest, exhibited an IC50 value of 0.2 nM against TBK1 and showed significant antiproliferative effects across multiple cancer cell lines . This underscores the potential for developing new anticancer therapeutics based on similar structural frameworks.

Case Study 2: Anti-inflammatory Activity

Another study demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly reduced inflammation in murine models by inhibiting COX enzymes without systemic toxicity . This suggests a favorable safety profile for further development.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how are intermediates characterized? A: The compound is typically synthesized via condensation reactions between substituted pyrazole amines and aromatic aldehydes/ketones. A general protocol involves:

Core Formation : Reacting 5-aminopyrazole derivatives with aryl aldehydes under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine scaffold .

Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) using NaOH in MeOH/H₂O, followed by acidification to pH 4 with HCl to precipitate the final carboxylic acid .

Characterization :

  • NMR : Key peaks include aromatic protons (δ 7.5–8.7 ppm) and methyl groups (δ ~2.5 ppm) .
  • LCMS/HPLC : Used to confirm purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for related analogs) .

Advanced Structural Optimization

Q: How can researchers modify the substituents on the phenyl rings to enhance bioactivity, and what analytical tools validate these changes? A:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₃) on the phenyl rings improve metabolic stability and target binding .
    • Para-substituted halogens (e.g., -Br) influence π-π stacking interactions in biological systems .
  • Validation Methods :
    • X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., 4-bromophenyl derivatives) .
    • Docking Studies : Predict interactions with kinases or receptors using software like AutoDock .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do structural features correlate with activity? A:

  • Assays :
    • Anti-Proliferation : MTT assays on cancer cell lines (e.g., prostate cancer via mTOR/p70S6K inhibition) .
    • Apoptosis : Flow cytometry for caspase-3 activation.
  • Structure-Activity Relationship (SAR) :
    • The 3-methyl group enhances lipophilicity, improving membrane permeability .
    • Diphenyl substitution at positions 1 and 6 increases steric bulk, reducing off-target effects .

Data Contradictions in Spectral Analysis

Q: How should researchers resolve discrepancies in NMR or mass spectrometry data for this compound? A:

  • Common Issues :
    • Solvent Artifacts : DMSO-d₆ in NMR may show residual water peaks (~3.3 ppm); use deuterated solvents with low hygroscopicity .
    • Ion Suppression in LCMS : Adjust mobile phase (e.g., 0.1% formic acid) to enhance ionization efficiency .
  • Validation : Cross-reference with synthetic intermediates (e.g., ester precursors) to confirm peak assignments .

Computational Modeling for Mechanism Elucidation

Q: What computational strategies predict the binding modes of this compound to biological targets? A:

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., kinases) using GROMACS .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values using Gaussian-based descriptors .
  • Case Study : Fluorinated analogs show enhanced binding to VEGFR-2 due to hydrophobic interactions .

Advanced Purification Challenges

Q: What chromatographic techniques optimize purity for in vivo studies, especially for polar derivatives? A:

  • HPLC Methods :
    • Column : C18 with 5 µm particle size.
    • Gradient : 10–90% acetonitrile in 0.1% TFA over 30 minutes .
  • Troubleshooting : Use preparative TLC for small-scale impurities (e.g., unreacted aldehydes) .

Stability and Degradation Studies

Q: How can researchers assess the hydrolytic stability of the carboxylic acid moiety under physiological conditions? A:

  • Accelerated Stability Testing :
    • pH 7.4 Buffer : Monitor degradation via HPLC at 37°C over 72 hours .
    • Mass Loss : <5% degradation indicates suitability for oral formulations.
  • Protection Strategies : Convert to prodrugs (e.g., ethyl esters) for enhanced stability .

Reproducibility in Multi-Step Synthesis

Q: What steps ensure reproducibility in scaling up the synthesis from milligrams to grams? A:

  • Critical Parameters :
    • Reaction Temperature : Maintain ±2°C tolerance during cyclization .
    • Stoichiometry : Use excess aryl aldehyde (1.2 equiv) to drive condensation .
  • Quality Control : Intermediate characterization (e.g., IR for ester C=O stretches at ~1700 cm⁻¹) .

Advanced Analytical Techniques

Q: Which hyphenated techniques (e.g., LC-MS/MS) quantify trace impurities in this compound? A:

  • LC-MS/MS : Detects sub-ppm impurities using MRM transitions (e.g., m/z 311 → 265 for related analogs) .
  • HRMS : Confirms elemental composition with <3 ppm mass error .

Ethical and Safety Considerations

Q: What safety protocols are essential when handling intermediates with toxic substituents (e.g., trifluoromethyl groups)? A:

  • PPE : Use nitrile gloves and fume hoods for fluorinated reagents .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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